N-{2-[5-(Benzyloxy)-1H-indol-3-yl]ethyl}glycinamide
Description
N-{2-[5-(Benzyloxy)-1H-indol-3-yl]ethyl}glycinamide is a synthetic indole derivative characterized by a benzyloxy group at the 5-position of the indole core, an ethyl linker at the 3-position, and a terminal glycinamide moiety. However, its exact pharmacological profile remains underexplored in publicly available literature.
Properties
CAS No. |
61479-57-0 |
|---|---|
Molecular Formula |
C19H21N3O2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-amino-N-[2-(5-phenylmethoxy-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C19H21N3O2/c20-11-19(23)21-9-8-15-12-22-18-7-6-16(10-17(15)18)24-13-14-4-2-1-3-5-14/h1-7,10,12,22H,8-9,11,13,20H2,(H,21,23) |
InChI Key |
UJXHPRSHDGHTHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CCNC(=O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies
Indole Core Construction
The indole scaffold is typically synthesized via classical methods, with subsequent functionalization to introduce the benzyloxy and ethyl-glycinamide groups.
Fischer Indole Synthesis
- Route : Reacting 4-benzyloxyphenylhydrazine with 4-benzyloxypropiophenone in the presence of a Brønsted or Lewis acid (e.g., acetic acid or ZnCl₂) at 75–80°C yields 5-benzyloxy-3-methylindole intermediates.
- Yield : 93–95% with high purity (>99%).
- Advantages : Single-step, scalable, and avoids column chromatography.
Bischler-Mohlau Indole Cyclization
- Route : Condensation of 2-bromo-4'-benzyloxypropiophenone with 4-benzyloxyaniline hydrochloride in alcoholic solvents (e.g., n-butanol) under basic conditions, followed by acid-mediated cyclization.
- Yield : 55% for one-pot methods; 47% for two-step protocols.
- Limitations : Lower yields due to excess reagent usage and tedious purification.
Introduction of the Ethyl-Glycinamide Side Chain
Reductive Amination
- Route : Reacting 5-benzyloxyindole-3-acetaldehyde with glycinamide in the presence of NaBH₃CN or LiAlH₄.
- Conditions : Tetrahydrofuran (THF) at 0°C to room temperature.
- Yield : ~70–80% (estimated from analogous reactions).
Alkylation of Amines
Peptide Coupling for Glycinamide Attachment
- Reagents : HOBt (Hydroxybenzotriazole) and HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) facilitate amide bond formation between 3-(2-aminoethyl)-5-benzyloxyindole and glycine derivatives.
- Solvents : DMF or THF under inert atmosphere.
- Yield : 82–93% for analogous bis(indolyl)glyoxylamides.
Optimization and Industrial Considerations
One-Pot Methodologies
Comparative Analysis of Methods
| Method | Key Steps | Yield | Purity | Scalability |
|---|---|---|---|---|
| Fischer Indole Synthesis | Single-step cyclization | 93–95% | >99% | High |
| Bischler-Mohlau | Two-step condensation/cyclization | 47–55% | 90–95% | Moderate |
| Reductive Amination | Aldehyde + glycinamide | 70–80% | 85–90% | Moderate |
| Peptide Coupling | HOBt/HBTU-mediated amidation | 82–93% | 95–98% | High |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(2-(5-(benzyloxy)-1H-indol-3-yl)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have different biological activities and applications .
Scientific Research Applications
2-Amino-N-(2-(5-(benzyloxy)-1H-indol-3-yl)ethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-N-(2-(5-(benzyloxy)-1H-indol-3-yl)ethyl)acetamide involves its interaction with specific molecular targets. It can inhibit enzymes such as histone deacetylases and kinases, leading to the modulation of gene expression and cell cycle regulation. These interactions can result in the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-{2-[5-(Benzyloxy)-1H-indol-3-yl]ethyl}glycinamide can be contextualized by comparing it to related indole derivatives (Table 1). Key distinctions lie in substituent groups, molecular weight, and physicochemical properties, which influence biological activity and pharmacokinetics.
Table 1: Structural and Molecular Comparison
Key Comparisons:
Substituent Functionality: The glycinamide group in the target compound introduces hydrogen-bonding capacity via its amide (-CONH₂) and primary amine (-NH₂) groups, favoring aqueous solubility and target engagement in polar environments (e.g., enzyme active sites). In contrast, the 4-pyridinyl-ethyl substituent (CAS 25194-81-4) introduces a heteroaromatic ring with basic nitrogen, enabling π-π stacking and cation-π interactions, which are critical in kinase or receptor binding.
Molecular Weight and Solubility :
- The glycinamide derivative has the lowest calculated molecular weight (~322.39 g/mol), suggesting favorable pharmacokinetic properties compared to the pyridinyl (328.42 g/mol) and carbamate (~338.40 g/mol) analogs.
- The glycinamide’s polar groups likely confer higher aqueous solubility than the carbamate or pyridinyl variants, which may exhibit improved blood-brain barrier penetration due to moderate lipophilicity.
Synthetic Accessibility :
- All three compounds share a common 5-benzyloxyindole core, typically synthesized via benzylation of 5-hydroxyindole. The ethyl linker at the 3-position is introduced via Friedel-Crafts alkylation or Mannich reactions.
- Glycinamide attachment likely employs carbodiimide-mediated coupling (e.g., EDC/HOBt), whereas pyridinyl and carbamate groups require palladium-catalyzed cross-coupling or nucleophilic substitution, respectively .
Biological Relevance :
- While specific data for the glycinamide derivative are scarce, its structural analogs have shown activity in serotonin receptor modulation (indole core) and kinase inhibition (pyridinyl substituent) . The carbamate variant’s stability may prolong half-life in vivo.
Research Findings and Gaps
- Target Compound: No peer-reviewed studies directly addressing this compound were identified.
- Pyridinyl Analog : The 4-pyridinyl-ethyl derivative (CAS 25194-81-4) is cataloged as a building block in medicinal chemistry but lacks published bioactivity data .
- Carbamate Analog : Ethyl carbamates are often used to protect amines during synthesis; their role here is unclear but may relate to prodrug design.
Biological Activity
N-{2-[5-(Benzyloxy)-1H-indol-3-yl]ethyl}glycinamide (commonly referred to as HIOC) is a compound of significant interest in pharmacological research due to its potential therapeutic applications, particularly in neuroprotection and cannabinoid receptor modulation. This article delves into the biological activity of HIOC, summarizing key findings from various studies, including its mechanisms of action, protective effects in neurodegenerative models, and its interactions with cannabinoid receptors.
Chemical Structure and Properties
HIOC is classified as an indole derivative with a molecular formula of and a molecular weight of approximately 338.40 g/mol. The compound's structure incorporates a benzyloxy group, which contributes to its biological activity.
Cannabinoid Receptor Interaction
Research indicates that HIOC functions as an agonist for the CB1 receptor, which is primarily located in the central nervous system. This receptor plays a crucial role in modulating neurotransmitter release and has been implicated in various physiological processes, including pain sensation, mood regulation, and appetite control. The activation of CB1 receptors by HIOC suggests potential applications in treating conditions such as chronic pain and anxiety disorders .
Neuroprotective Effects
A notable study investigated the protective effects of HIOC on retinal ganglion cells (RGCs) in a mouse model of optic nerve crush. Mice were treated with HIOC before and after inducing optic nerve injury. The results demonstrated that HIOC treatment significantly reduced RGC loss compared to control groups, indicating its potential as a neuroprotective agent. Specifically, the study reported an approximately 80% loss of RGCs in untreated mice, while HIOC treatment preserved a substantial number of these cells (P < 0.05) .
Case Studies and Experimental Results
Pharmacological Applications
The dual action of HIOC as a CB1 agonist and a neuroprotective agent opens avenues for its use in treating various conditions:
- Chronic Pain Management : By modulating pain pathways through CB1 receptor activation.
- Neurodegenerative Diseases : Potential applications in conditions like glaucoma or other forms of retinal degeneration due to its protective effects on RGCs.
- Mental Health Disorders : Possible benefits in anxiety and depression management through endocannabinoid system modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
